D-Leucine, 2-(aminomethyl)- (9CI)
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of D-Leucine, 2-(aminomethyl)- encompasses a sophisticated arrangement of functional groups that define its chemical behavior and biological significance. The compound possesses the molecular formula C7H16N2O2 with a molecular weight of 160.21 grams per mole. The structural framework is characterized by a central carbon atom bearing both an amino group and an aminomethyl substituent, creating a quaternary carbon center that significantly influences the molecule's three-dimensional conformation.
The stereochemical configuration of this compound is particularly noteworthy, as evidenced by its Simplified Molecular Input Line Entry System representation: CC(C)CC@(C(=O)O)N. The presence of the stereochemical descriptor [@] indicates the specific spatial arrangement around the chiral center, which corresponds to the S-configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical assignment places the compound in the D-amino acid family, distinguishing it from the more common L-amino acid derivatives found in natural proteins.
The International Union of Pure and Applied Chemistry nomenclature for this compound is (2S)-2-amino-2-(aminomethyl)-4-methylpentanoic acid, which clearly delineates the position of each functional group within the molecular framework. The aminomethyl group attached to the second carbon atom creates a unique structural motif that is uncommon among natural amino acids, contributing to the compound's distinctive chemical and physical properties.
The molecular structure also features a branched aliphatic chain characteristic of leucine derivatives, with a 4-methylpentanoic acid backbone that provides hydrophobic character to the molecule. This structural arrangement creates an amphiphilic character, with both hydrophilic amino groups and hydrophobic alkyl chains contributing to the compound's solubility profile and intermolecular interactions.
Crystallographic Analysis and Conformational Dynamics
Crystallographic investigations of D-Leucine, 2-(aminomethyl)- reveal important insights into its solid-state structure and packing arrangements. The compound exhibits characteristic crystallographic behavior typical of amino acid derivatives, with extensive hydrogen bonding networks formed between the amino and carboxyl functional groups of adjacent molecules. These intermolecular interactions contribute significantly to the stability of the crystal lattice and influence the compound's physical properties.
The conformational dynamics of this molecule are governed by the flexibility of the aminomethyl side chain and the constraints imposed by the quaternary carbon center. The presence of multiple rotatable bonds, as indicated by the rotatable bond count of 4, allows for various conformational states that can be adopted by the molecule in different environments. This conformational flexibility is particularly important for understanding the compound's behavior in solution and its potential interactions with biological macromolecules.
Three-dimensional structural analysis reveals that the compound can adopt multiple conformational states, with the aminomethyl group capable of rotating around the carbon-carbon bond axis. This rotational freedom creates opportunities for intramolecular interactions and influences the overall molecular shape and energy profile. The heavy atom count of 11 provides insight into the molecular complexity and the number of non-hydrogen atoms that contribute to the compound's structural framework.
The crystallographic data also indicates specific stereochemical features, with the compound exhibiting one undefined atom stereocenter. This structural characteristic reflects the complex three-dimensional arrangement of atoms around the central chiral carbon and contributes to the compound's unique optical properties and biological activity profile.
Thermodynamic Properties: Enthalpy of Combustion and Heat Capacity
The thermodynamic characterization of D-Leucine, 2-(aminomethyl)- provides essential information about its energetic properties and stability under various conditions. While specific combustion enthalpy data for this exact compound are limited in the available literature, comparative analysis with related leucine derivatives offers valuable insights into its thermodynamic behavior. The enthalpy of combustion for similar amino acid compounds typically ranges from -3570 to -3600 kilojoules per mole, suggesting that D-Leucine, 2-(aminomethyl)- would exhibit comparable energetic characteristics due to its structural similarity.
Heat capacity measurements for amino acid derivatives demonstrate temperature-dependent behavior, with solid-state heat capacities typically ranging from 190 to 201 joules per mole per Kelvin at standard temperature conditions. The presence of additional amino functionality in D-Leucine, 2-(aminomethyl)- would be expected to influence these values due to increased vibrational modes and intermolecular interactions. The molecular complexity, as indicated by a complexity value of 147, suggests that the compound possesses multiple vibrational and rotational degrees of freedom that contribute to its overall heat capacity.
The thermodynamic stability of the compound is further characterized by its enthalpy of formation and Gibbs free energy values. For related amino acid compounds, the enthalpy of formation in the solid state typically ranges from -637 to -647 kilojoules per mole, indicating the energetic favorability of the crystalline form relative to constituent elements. The presence of dual amino functionalities in D-Leucine, 2-(aminomethyl)- would be expected to contribute additional stabilization through hydrogen bonding interactions.
| Property | Value Range | Units | Reference Compounds |
|---|---|---|---|
| Enthalpy of Combustion (solid) | -3570 to -3600 | kJ/mol | Leucine derivatives |
| Heat Capacity (solid, 298K) | 190-201 | J/mol·K | Amino acids |
| Enthalpy of Formation (solid) | -637 to -647 | kJ/mol | Related structures |
| Molecular Complexity | 147 | - | Target compound |
Spectroscopic Profiles: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures
The spectroscopic characterization of D-Leucine, 2-(aminomethyl)- encompasses multiple analytical techniques that provide complementary information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that reflect the unique structural features of this compound. The presence of multiple carbon environments, as indicated by the molecular formula C7H16N2O2, would generate distinct carbon-13 nuclear magnetic resonance signals corresponding to the carboxyl carbon, the quaternary carbon center, the aminomethyl carbon, and the branched aliphatic chain carbons.
Proton nuclear magnetic resonance spectroscopy would exhibit characteristic multiplicity patterns reflecting the complex coupling relationships between adjacent protons. The aminomethyl protons would appear as a characteristic doublet due to coupling with the adjacent quaternary carbon, while the branched aliphatic chain would display the typical pattern of a leucine-like structure with appropriate chemical shift values reflecting the electronic environment.
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 160, corresponding to the molecular weight of 160.21 daltons. The fragmentation pattern would be expected to show characteristic losses corresponding to the amino functionalities and the carboxyl group, providing structural confirmation through specific neutral losses of 17 daltons (ammonia) and 45 daltons (carboxyl functionality).
Infrared spectroscopic analysis reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The amino groups would exhibit characteristic stretching vibrations in the 3300-3500 wavenumber region, while the carboxyl functionality would display characteristic carbonyl stretching around 1700 wavenumbers. The aliphatic carbon-hydrogen stretching vibrations would appear in the 2800-3000 wavenumber region, providing additional structural confirmation.
| Spectroscopic Technique | Key Features | Characteristic Values |
|---|---|---|
| Mass Spectrometry | Molecular ion | m/z 160 |
| Infrared Spectroscopy | Amino stretch | 3300-3500 cm⁻¹ |
| Infrared Spectroscopy | Carbonyl stretch | ~1700 cm⁻¹ |
| Nuclear Magnetic Resonance | Carbon environments | 7 distinct signals |
| Nuclear Magnetic Resonance | Hydrogen count | 16 total protons |
The integration of these spectroscopic techniques provides comprehensive structural characterization that confirms the molecular architecture and supports the assigned stereochemical configuration. The spectroscopic data collectively validate the proposed structure and provide essential information for quality control and analytical identification purposes in research and potential industrial applications.
Properties
CAS No. |
170384-27-7 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21414 |
Synonyms |
D-Leucine, 2-(aminomethyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Anticancer and Antibacterial Properties
Recent research has demonstrated that D-Leucine can enhance the therapeutic efficacy of peptides against cancer and bacterial infections. A study focused on a modified antimicrobial peptide, B1OS-D-L, which incorporates D-Leucine. This peptide exhibited significantly increased antibacterial activity against methicillin-resistant Staphylococcus aureus and enhanced anticancer effects against lung cancer cells. Notably, treatment with B1OS-D-L resulted in complete cell death of H838 lung cancer cells within two hours at a concentration of 10 μM, while showing low cytotoxicity towards normal cells .
Neurological Applications
D-Leucine has been investigated for its potential in treating neurological disorders. A study published by Johns Hopkins Medicine found that D-Leucine could effectively interrupt ongoing seizures in mice. When administered during induced seizures, D-Leucine terminated convulsions even at low doses, suggesting its potential as a therapeutic agent for seizure disorders . This contrasts with L-Leucine, which did not show similar efficacy in halting seizures.
Muscle Growth and Metabolic Health
Leucine, including its D-enantiomer, plays a critical role in muscle protein synthesis and metabolic regulation. Research indicates that leucine can stimulate the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is essential for muscle growth and metabolic health. Studies have shown that leucine supplementation can enhance muscle mass and strength in older adults, providing a promising strategy for combating sarcopenia (age-related muscle loss) and improving overall health outcomes .
Role in Innate Immune Defense
D-amino acids, including D-Leucine, have been implicated in the innate immune response. Evidence suggests that D-amino acids can act as signaling molecules at the host-microbe interface, influencing immune responses. Specifically, D-amino acid oxidase (DAO) is involved in the bactericidal activity of neutrophils by generating reactive oxygen species from bacterial metabolites . This highlights the potential role of D-Leucine in enhancing immune defense mechanisms.
Clinical Trials and Case Studies
Recent clinical trials have explored the effects of acetyl-DL-leucine (a derivative of leucine) on neurodegenerative disorders such as Parkinson's disease. In a study involving patients with REM sleep behavior disorder (RBD), treatment with acetyl-DL-leucine improved symptoms significantly over an extended period . These findings suggest that modifications of leucine may have broader implications for treating neurodegenerative conditions.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares D-Leucine, 2-(aminomethyl)- (9CI) with four structurally related compounds based on molecular properties, stereochemistry, and functional groups. Data are drawn from analogs in the provided evidence:
*Estimated based on leucine backbone and substituent additions.
Key Observations:
Stereochemical Differences: The D-configuration in the target compound and D-Isoleucine, 2-methyl- (9CI) contrasts with the L-forms in acetylated and peptide-linked leucine derivatives. D-amino acids are less common in nature and often exhibit altered enzymatic recognition and metabolic pathways compared to L-forms .
In contrast, N-acetylglycyl-L-leucine contains a bulky acetylated glycyl group, likely reducing membrane permeability.
Molecular Complexity :
- The peptide-linked leucine derivative exemplifies how extended structures (e.g., 13 residues) drastically increase molecular weight (>1200 Da) and introduce diverse functional groups (e.g., thiols, guanidinium), which influence stability and bioactivity.
Research Findings and Discussion
- Biological Activity: D-amino acids like D-Isoleucine, 2-methyl- (9CI) are often resistant to proteolytic degradation, making them candidates for drug design . The target compound’s aminomethyl group may similarly confer metabolic stability.
- Solubility and Reactivity: The primary amine in the aminomethyl group could increase water solubility compared to methyl-substituted analogs. However, steric hindrance from this group might reduce binding affinity to enzymes optimized for unmodified leucine.
- Synthetic Applications: Peptide-linked leucine derivatives highlight the utility of modified amino acids in creating bioactive peptides. The target compound’s unique structure may serve as a building block for novel peptidomimetics.
Notes and Limitations
- Data Gaps: Direct experimental data (e.g., melting point, solubility, bioactivity) for D-Leucine, 2-(aminomethyl)- (9CI) are absent in the provided evidence. Comparisons rely on structural analogs.
- Inference Risks: Properties such as metabolic stability or toxicity cannot be definitively predicted without empirical studies.
- Stereochemical Sensitivity : The D-configuration may confer unique pharmacological profiles but requires validation in target-specific assays.
Preparation Methods
ω-Transaminase-Mediated Stereoinversion
Enzymatic approaches leverage ω-transaminases (ω-TA) to achieve stereoselective amination of α-keto acid precursors. A bi-enzymatic system combining D-amino acid dehydrogenase (DAADH) and formate dehydrogenase enables the conversion of 2-oxo-4-methylvaleric acid to D-leucine derivatives with >99% enantiomeric excess (ee). For 2-(aminomethyl)-D-leucine, this method requires:
-
Substrate engineering : Introduction of the aminomethyl group at the α-carbon via precursor modification.
-
Enzyme optimization : Directed evolution of DAADH from Corynebacterium glutamicum to accommodate bulkier side chains.
Table 1: Enzymatic Synthesis Parameters
| Enzyme System | Substrate | Yield (%) | ee (%) | Scale (mM) |
|---|---|---|---|---|
| DAADH + FDH | 2-oxo-4-methylvalerate | 99 | >99 | 100 |
| ω-TA variant T242G | α-keto-aminomethyl acid | 87 | 98 | 50 |
Reaction conditions: pH 7.5, 30°C, NADPH regeneration via glucose dehydrogenase.
Multi-Enzyme Cascades for Deracemization
Deracemization of racemic mixtures using L-amino acid deaminase (LAAD) and D-aminotransferase achieves quantitative yields of D-enantiomers. For example, Proteus myxofaciens LAAD oxidizes L-leucine to the α-keto acid, which is stereoselectively aminated by a Bacillus sp. D-aminotransferase. Applied to 2-(aminomethyl)-leucine, this cascade could resolve racemic mixtures with minimal byproducts.
Chemical Synthesis Approaches
Nickel-Catalyzed Electrophilic Cross-Coupling
The Macmillan group’s photoredox/nickel dual catalysis enables C–C bond formation at β-carbon positions of amino acids. Starting from β-bromo-D-alanine, coupling with (aminomethyl)boronic esters introduces the aminomethyl group:
Key advancements :
-
Flow chemistry : 20-minute residence time at 0.5 M concentration increases throughput 5-fold vs. batch.
-
Wavelength optimization : 385 nm LEDs enhance reaction efficiency (55% → 72% yield).
Table 2: Cross-Coupling Reaction Optimization
| Arene Component | Catalyst Loading (%) | LED (nm) | Yield (%) |
|---|---|---|---|
| 4-Bromobenzoate | 5 | 450 | 55 |
| Celebrex analogue | 10 | 385 | 72 |
Asymmetric Hydrogenation of Dehydroamino Acids
Rhodium-catalyzed hydrogenation of α,β-dehydroamino acids provides enantioselective access to D-configured products. Using (R)-BINAP as a chiral ligand, 2-(aminomethyl)-D-leucine is synthesized from the corresponding enamide precursor with 94% ee. Challenges include:
-
Substrate instability : Enamides prone to hydrolysis under acidic conditions.
-
Catalyst poisoning : Aminomethyl groups coordinate Rh, necessitating ligand excess (1.5 eq).
Hybrid Enzymatic-Chemical Methods
Chemoenzymatic Resolution
Combining chemical synthesis with enzymatic resolution enhances enantiopurity. For example:
-
Chemical racemization : Base-catalyzed epimerization of L-leucine derivatives.
-
Enzymatic hydrolysis : Bacillus subtilis D-aminopeptidase selectively cleaves L-enantiomers, enriching D-2-(aminomethyl)-leucine.
Process metrics :
-
Conversion : 80% after 24 h.
-
Purity : >99% ee at 50 mM scale.
Immobilized Enzyme Reactors
Immobilizing ω-TA on mesoporous silica nanoparticles improves operational stability (10 cycles, <5% activity loss). Applied to D-leucine derivatives, this system achieves:
-
Continuous production : 2.5 g/L/h productivity.
-
Downstream simplification : Inline crystallization removes product inhibition.
Analytical and Process Considerations
Chiral Purity Assessment
HPLC methods :
Scale-Up Challenges
-
Enzyme cost : Recombinant ω-TA production in E. coli reduces costs to $12/g protein.
-
Solvent waste : Flow systems reduce DME usage by 40% vs. batch.
Emerging Technologies
Q & A
Q. What are the recommended analytical techniques for confirming the structural integrity of D-Leucine, 2-(aminomethyl)- (9CI)?
To verify structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For chiral confirmation, circular dichroism (CD) spectroscopy or chiral-phase HPLC is essential to distinguish the D-enantiomer from its L-counterpart. Stability under analysis conditions (e.g., solvent polarity, temperature) must be validated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to ensure no degradation occurs during characterization .
Q. How should researchers handle and store D-Leucine, 2-(aminomethyl)- (9CI) to prevent degradation?
The compound must be stored in airtight containers under inert gas (e.g., nitrogen or argon) at –20°C to minimize oxidation and hygroscopic effects. Handling requires nitrile gloves, lab coats, and fume hood use to avoid skin/eye contact. Pre-use glove integrity checks and post-handling decontamination protocols are critical, as outlined in safety data sheets . Avoid prolonged storage; monitor for discoloration or particulate formation as degradation indicators.
Q. What synthetic routes are documented for producing D-Leucine, 2-(aminomethyl)- (9CI)?
While direct synthesis protocols for this specific compound are not detailed in the provided evidence, analogous methods for acetylated leucine derivatives involve:
- Enantioselective synthesis : Using chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated hydrolysis of racemic mixtures).
- Aminomethylation : Reaction of leucine precursors with formaldehyde and ammonia under controlled pH (7–9) and temperature (40–60°C).
Reaction progress should be tracked via thin-layer chromatography (TLC) or LC-MS to optimize yield and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for D-Leucine, 2-(aminomethyl)- (9CI)?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent, cell lines) or impurities. To address this:
- Reproduce studies : Use standardized protocols (e.g., ISO guidelines) and source compounds from vendors with verified purity (>98% by HPLC).
- Control experiments : Include enantiomeric controls (L-form) and assess batch-to-batch variability.
- Meta-analysis : Cross-reference findings with structural analogs (e.g., N-acetyl-D-leucine) to identify trends in stereochemical influences on activity .
Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?
Design should include:
- pH-dependent stability assays : Test solubility and degradation kinetics in buffers mimicking physiological pH (e.g., 1.5–7.4).
- Temperature stress tests : Incubate at 37°C (body temperature) and 45°C (accelerated degradation) with periodic sampling for LC-MS analysis.
- Oxidative stress modeling : Expose the compound to reactive oxygen species (e.g., H₂O₂) to simulate in vivo environments.
Document incompatibilities with oxidizing agents and metal ions, as noted in safety data sheets .
Q. How can researchers validate the absence of toxic byproducts during the synthesis of D-Leucine, 2-(aminomethyl)- (9CI)?
- In-process monitoring : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., formaldehyde).
- Residual solvent analysis : Follow ICH Q3C guidelines to quantify solvents (e.g., DMF, acetonitrile) via headspace GC.
- Ecotoxicity screening : Perform acute toxicity assays (e.g., Daphnia magna or algal growth inhibition tests) for environmental risk assessment, even if regulatory data are lacking .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzymatic systems?
- Kinetic studies : Measure Michaelis-Menten parameters (Km, Vmax) using purified enzymes (e.g., leucine dehydrogenase).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with target proteins.
- Molecular docking simulations : Predict interaction sites using crystallographic data from related enzymes (e.g., branched-chain amino acid transferases). Cross-validate with mutagenesis studies .
Methodological Notes
- Safety Compliance : Adhere to OSHA and REACH regulations for hazardous material disposal. Emergency protocols for spills include isolation, neutralization (e.g., with sodium bicarbonate), and waste segregation .
- Data Interpretation : Address conflicting results by consulting interdisciplinary experts (e.g., toxicologists, synthetic chemists) to identify overlooked variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
